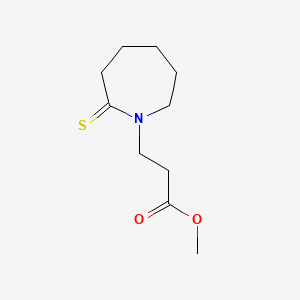
Methyl 3-(2-sulfanylideneazepan-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester is a chemical compound with the molecular formula C10H17NO2S and a molecular weight of 215.31 . This compound is characterized by the presence of an azepine ring, a propanoic acid group, and a thioxo group, making it a unique structure in organic chemistry .
Méthodes De Préparation
The synthesis of 1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the azepine ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester involves its interaction with specific molecular targets. The thioxo group can form interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The azepine ring structure may also play a role in its binding affinity and specificity for certain biological targets .
Comparaison Avec Des Composés Similaires
1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester can be compared with similar compounds such as:
1H-Azepin-1-amine, hexahydro-: This compound has a similar azepine ring structure but lacks the propanoic acid and thioxo groups.
Hexahydro-1-methyl-1H-azepine: This compound also features an azepine ring but differs in its functional groups and overall structure.
The uniqueness of 1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
125627-72-7 |
|---|---|
Formule moléculaire |
C10H17NO2S |
Poids moléculaire |
215.311 |
Nom IUPAC |
methyl 3-(2-sulfanylideneazepan-1-yl)propanoate |
InChI |
InChI=1S/C10H17NO2S/c1-13-10(12)6-8-11-7-4-2-3-5-9(11)14/h2-8H2,1H3 |
Clé InChI |
LWXWVQURWBGWRS-UHFFFAOYSA-N |
SMILES |
COC(=O)CCN1CCCCCC1=S |
Synonymes |
1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















